4-Iodoisobenzofuran-1,3-dione

Overview

Description

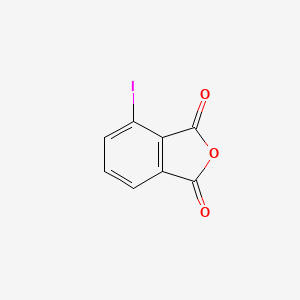

4-Iodoisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H3IO3. It is a derivative of isobenzofuran, characterized by the presence of an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisobenzofuran-1,3-dione can be synthesized through the iodination of isobenzofuran-1,3-dione. One common method involves the reaction of isobenzofuran-1,3-dione with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted isobenzofuran-1,3-dione derivatives.

Reduction Reactions: Products include reduced forms of the compound with different functional groups.

Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups

Scientific Research Applications

Organic Synthesis

Intermediate for Dyes and Pigments

4-Iodoisobenzofuran-1,3-dione serves as an important intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that can enhance the color properties of the final products. For instance, it can be used to synthesize azo dyes through coupling reactions with diazonium salts, which are widely used in textiles and coatings .

Synthesis of Polyimides

This compound is also utilized in the production of polyimides, a class of high-performance polymers known for their thermal stability and mechanical properties. The incorporation of this compound into polyimide formulations can improve their processability and enhance their performance in high-temperature applications .

Material Science

Thermal Stability Enhancements

In material science, this compound is investigated for its ability to enhance the thermal stability of composite materials. When used as a cross-linking agent in polymer matrices, it contributes to improved heat resistance and mechanical strength, making it suitable for aerospace and automotive applications .

Electronics Applications

Due to its excellent electrical insulating properties, this compound is being explored for use in electronic components. The integration of this compound into insulating films can help develop flexible electronics that require materials capable of withstanding high temperatures without degrading .

Pharmaceutical Applications

Potential Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor activity. Research has shown that certain modifications to the compound can lead to increased cytotoxicity against cancer cell lines. This makes it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the successful use of this compound as a coupling component in synthesizing azo dyes. The resulting dyes exhibited vibrant colors and good fastness properties when applied to cotton fabrics.

Case Study 2: Polyimide Development

Research conducted on polyimides incorporating this compound showed significant improvements in thermal stability compared to traditional formulations. The modified polyimides maintained their mechanical integrity at elevated temperatures, making them suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 4-iodoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The iodine atom and carbonyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or alteration of cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 3-Iodophthalic Anhydride

- 4-Bromophthalic Anhydride

- 4-Chlorophthalic Anhydride

- 4-Fluorophthalic Anhydride

Comparison: 4-Iodoisobenzofuran-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions. Additionally, the compound’s specific electronic structure contributes to its unique applications in material science and medicinal chemistry .

Biological Activity

4-Iodoisobenzofuran-1,3-dione (CAS No. 28418-88-4) is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an iodo substituent on the isobenzofuran core. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 292.01 g/mol |

| Log P (octanol-water) | 2.04 |

| Water Solubility | Low |

| Storage Conditions | Dark place, inert atmosphere |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its effects on various human tumor cell lines, the compound demonstrated notable cytotoxicity with mean GI50 values indicating effective growth inhibition:

| Cell Line | GI50 (μM) |

|---|---|

| HOP-62 (Lung Cancer) | 15.72 |

| SF-539 (CNS Cancer) | 49.97 |

| MDA-MB-435 (Melanoma) | 22.59 |

| OVCAR-8 (Ovarian) | 27.71 |

| DU-145 (Prostate) | 44.35 |

The compound was evaluated using the National Cancer Institute’s NCI-60 cell line assay, where it exhibited a broad spectrum of activity against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in antimicrobial and anti-inflammatory applications. Studies have reported that derivatives of this compound possess antibacterial properties against various pathogens and can inhibit inflammatory responses in vitro .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which can trigger cell death pathways.

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on non-small cell lung cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were found to be lower than many standard chemotherapeutic agents, indicating a potential role as an alternative treatment option .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory diseases, the compound was tested for its ability to reduce cytokine release in macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Iodoisobenzofuran-1,3-dione?

- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as temperature, solvent polarity, and catalyst selection. For iodinated isobenzofuran derivatives, palladium catalysts (e.g., Pd(hfacac)₂) under inert atmospheres (N₂) are critical for efficient iodination . Preferential solvents like acetonitrile enhance reaction yields by stabilizing intermediates. Post-synthesis purification via column chromatography or recrystallization ensures purity, with NMR yield analysis (80–85%) as a preliminary validation step .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.5–8.5 ppm) and iodinated positions via coupling patterns .

- X-ray Crystallography : Deposit CIF data (e.g., CCDC 1505246) for bond-length validation and stereochemical analysis . Cross-reference with NIST Chemistry WebBook for spectral consistency .

Q. What experimental design frameworks are suitable for studying reactivity in iodinated heterocycles?

- Methodological Answer : Use factorial design to isolate variables (e.g., reagent stoichiometry, reaction time). For example:

- Pre-experimental design : Pilot studies to identify critical factors (e.g., iodine source reactivity).

- Quasi-experimental design : Compare control (traditional methods) vs. experimental groups (novel catalysts) .

- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., temperature vs. catalyst loading) .

Advanced Research Questions

Q. How do hypervalent iodine reagents influence the mechanistic pathways of this compound formation?

- Methodological Answer : Hypervalent iodine reagents (e.g., ADBX) act as both oxidants and iodine donors. Mechanistic studies using DFT calculations can map transition states, while kinetic isotope effects (KIEs) reveal rate-determining steps. For example, Pd-catalyzed iodination proceeds via oxidative addition of Pd⁰ to I–X bonds, followed by reductive elimination . Monitor intermediates via ESI-MS or in situ IR .

Q. What challenges arise in interpreting crystallographic data for iodinated isobenzofuran derivatives?

- Methodological Answer : High electron density from iodine can cause diffraction artifacts. Mitigate via:

- Low-temperature data collection (100 K) to reduce thermal motion.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, I···π) .

- Twinned crystal correction : Use software (e.g., SHELXL) to resolve overlapping reflections .

Q. How can theoretical models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply molecular docking or frontier molecular orbital (FMO) theory to assess site-specific reactivity. For example:

- HOMO-LUMO gaps : Lower gaps (≤5 eV) indicate higher electrophilicity at the iodinated position.

- Solvent continuum models (e.g., COSMO-RS): Predict solvation effects on transition states . Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies address contradictory data in spectroscopic vs. computational results for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Resolve via:

Properties

IUPAC Name |

4-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300160 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-88-4 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.